5-Bromo-4-methoxypicolinic acid
Overview
Description
5-Bromo-4-methoxypicolinic acid is a chemical compound with the molecular formula C7H6BrNO3 . It is a derivative of picolinic acid, which is itself a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom and a methoxy group attached to a picolinic acid core . The exact positions of these substituents on the picolinic acid ring can vary, leading to different isomers .Scientific Research Applications
Chemical Synthesis and Process Scale-Up
5-Bromo-4-methoxypicolinic acid is a compound with applications in chemical synthesis and pharmaceutical manufacturing. It serves as a key intermediate for the synthesis of a family of SGLT2 inhibitors, which are promising for diabetes therapy. The substance has been synthesized from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This process has been successfully scaled up to approximately 70 kg/batch, showcasing its practical and scalable nature for industrial applications (Zhang et al., 2022).
Pharmaceutical Research and Drug Discovery
This compound derivatives have also found utility in drug discovery and development. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a derivative, has been identified as a crucial intermediate in drug discoveries. The compound's synthesis has been improved by introducing a telescoping process, which has reduced the number of isolation processes and increased the total yield, thereby facilitating a quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-4-methoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETHWISOHPPPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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